N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an indoline ring system substituted with an acetyl group at the nitrogen atom and a 4-chlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Acetylation: The indoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-acetylindoline.
Amidation: The final step involves the reaction of N-acetylindoline with 4-chlorophenylacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can be compared with similar compounds such as:
N-(1-acetylindolin-6-yl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(1-acetylindolin-6-yl)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine, which may influence its electronic properties and interactions.
N-(1-acetylindolin-6-yl)-2-(4-bromophenyl)acetamide: Contains a bromine atom, which may alter its steric and electronic characteristics.
The uniqueness of This compound lies in the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-8-14-4-7-16(11-17(14)21)20-18(23)10-13-2-5-15(19)6-3-13/h2-7,11H,8-10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODPDAFDFBZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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